BMS-561388 is a chemical compound identified as a potent antagonist of the corticotropin-releasing factor 1 receptor. This receptor plays a crucial role in the stress response and is implicated in various psychiatric disorders, including anxiety and depression. The compound has garnered attention for its potential therapeutic applications in treating stress-related conditions.
BMS-561388 was developed by Bristol-Myers Squibb as part of their research into receptor antagonists targeting the corticotropin-releasing factor system. The compound's efficacy and pharmacological profile have been studied in various preclinical and clinical settings, particularly focusing on its role in modulating stress responses.
BMS-561388 falls under the category of small-molecule pharmaceuticals, specifically classified as a corticotropin-releasing factor 1 receptor antagonist. This classification highlights its mechanism of action, which involves blocking the receptor's activity to mitigate stress-induced physiological and psychological effects.
The synthesis of BMS-561388 involves several key steps, typically beginning with the preparation of a pyrazolo[1,5-a][1,3,5]triazine core structure. The synthetic route often includes:
Technical details regarding specific reagents and conditions used in these reactions can typically be found in patent literature and scientific publications related to BMS-561388's development .
The molecular structure of BMS-561388 is characterized by its unique pyrazolo[1,5-a][1,3,5]triazine framework. The compound features:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule.
BMS-561388 undergoes various chemical reactions that are crucial for its biological activity:
Technical details regarding these reactions can be found in pharmacokinetic studies and receptor binding assays.
The mechanism of action for BMS-561388 involves its competitive antagonism at the corticotropin-releasing factor 1 receptor. By blocking this receptor:
Preclinical studies have demonstrated significant reductions in stress-induced behaviors when administered BMS-561388, supporting its role as a therapeutic agent.
BMS-561388 exhibits several notable physical properties:
Key chemical properties include:
Relevant data regarding these properties can be obtained from material safety data sheets or chemical databases .
BMS-561388 has been primarily studied for its potential applications in treating psychiatric disorders related to stress responses. Its ability to modulate the corticotropin-releasing factor system positions it as a candidate for:
Research continues to explore additional therapeutic avenues for BMS-561388, particularly in personalized medicine approaches for treating alcohol dependence and other stress-related conditions .
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: